molecular formula C10H10O4 B2449229 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid CAS No. 143809-21-6

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Cat. No.: B2449229
CAS No.: 143809-21-6
M. Wt: 194.186
InChI Key: YBPIZYYGBWSBKO-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzo[b][1,4]dioxine, featuring a carboxylic acid group at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzoic acid with methyl iodide in the presence of a base to introduce the methyl group, followed by cyclization to form the dioxine ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Lacks the methyl group at the 5th position.

    5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: The ester form of the compound.

Uniqueness: 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which can influence its reactivity and potential applications. The methyl group can affect the compound’s electronic properties and steric hindrance, while the carboxylic acid group provides a site for further chemical modifications.

Biological Activity

5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (CAS No. 143809-21-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its chemical properties, synthesis methods, and relevant studies that highlight its pharmacological effects.

The molecular formula of this compound is C10H10O4, with a molecular weight of 194.18 g/mol. The compound features a dioxin ring structure which is known to influence its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Boiling PointNot available
InChI KeyYBPIZYYGBWSBKO-UHFFFAOYSA-N
PubChem ID10702959

Synthesis

The synthesis of this compound can be achieved through various methods. One notable method involves the use of sodium hydroxide and palladium-carbon as catalysts in a tetrahydrofuran solvent. The reaction typically yields a product with a yield of approximately 61% under controlled conditions .

Cytotoxicity and Pharmacological Potential

Research into the cytotoxic effects of dioxin derivatives indicates that these compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects. For example, some studies have reported that structurally related compounds can induce apoptosis in cancer cell lines at micromolar concentrations .

Case Studies and Research Findings

Case Study: Antimicrobial Screening
A study evaluated several dioxin derivatives for their antimicrobial activity. The findings indicated that certain structural modifications significantly enhanced bioactivity against Gram-positive bacteria, suggesting a structure-activity relationship (SAR) that could be applied to the development of new antimicrobial agents based on the dioxin framework .

Research Findings: Cytotoxic Effects
In vitro studies have shown that dioxin derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of oxidative stress and disruption of mitochondrial function, leading to apoptotic cell death . These findings underscore the potential of this compound as a lead compound for further pharmacological development.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIZYYGBWSBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 300 ml of dry tetrahydrofuran, was dissolved 32.0 g of 6-bromo-5-methyl-1,4-benzodioxane and after cooling the solution to -78° C., 96.7 ml of n-butyl lithium (n-hexane solution)was added dropwise over 20 minutes or more. After stirring at the same temperature for 1.5 hours, the reaction mixture was poured onto crushed dry ice and dry ice was sublimated while stirring. Water was added to the -mixture and the tetrahydrofuran was removed under reduced pressure. The resulting alkaline aqueous solution was washed with methylene chloride and adjusted to pH 3 with a 5% hydrochloric acid, and the precipitated crystals were collected by filtration and dried to obtain 20.9 g of 5-methyl-1,4-benzodioxan-6-carboxylic acid (yield: 77%).
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Synthesis routes and methods II

Procedure details

In 5 ml of tetrahydrofuran was dissolved 0.8 g of 5-methyl-1,4-benzodioxan-6-carbaldehyde, then 27 ml of a 1% sodium hydroxide aqueous solution was added dropwise to the solution and further 0.5 g of a 10% palladium-carbon was added thereto, and the mixture was refluxed under heating for 1.5 days. The mixture was cooled to room temperature, 10 ml of a 10% sodium sulfite aqueous solution was added thereto and after stirring for 30 minutes, the mixture was filtered and the tetrahydrofuran was removed under reduced pressure. The residue was adjusted to pH 3 with a 5% hydrochloric acid and extracted with diethyl ether. The diethyl ether layer was washed successively with water and saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to obtain 0.53 g of the titled 5-methyl-1,4-benzodioxan-6-carboxylic acid (yield: 61%).
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Synthesis routes and methods III

Procedure details

To a round bottom flask equipped with magnetic stirring, an addition funnel and a nitrogen inlet, was added benzo(1,4)dioxan-6-carboxylic acid (18.00 g, 99.91 mmol) and 1,2-dimethoxyethane (667 mL). This mixture was cooled to −75° C. in a dry ice-acetone bath. To this was added 1.3 M sec-butyl lithium in cyclohexane (230.6 mL, 299.7 mmol) over 1 hour, maintaining reaction temperature below −60° C. The reaction was removed from the cooling bath, allowed to warm to −20° C., and subsequently stirred at −20° C. for 45 min. The reaction was cooled to −50° C., and iodomethane (15.6 mL, 249.8 mmol) was added. The reaction was again removed from the cooling bath, allowed to warm to −20° C., and stirred at this temperature for 45 min. All cooling was removed and the reaction stirred at room temperature for 16 hours. The reaction was quenched by addition of a few mls of 1N HCl (aq) and the solvent removed by evaporation. The residue was made substantially acidic by the addition of aqueous 1N HCl. The resultant precipitate was filtered and washed with water to give a light brown solid, 5-methyl-benzo(1,4)dioxan-6-carboxylic acid, (6.60 g, 33.9 mmol) in 34% yield. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.62 (d, 114), 6.8 (d, 1H), 4.30 (br s, 4H), 2.52 (s, 3H).
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Synthesis routes and methods IV

Procedure details

In 300 ml of dry tetrahydrofuran, was dissolved 32.0 g of 6-bromo-5-methyl-1,4-benzodioxane and after cooling the solution to -78° C., 96.7 ml of n-butyl lithium (n-hexane solution) was added dropwise over 20 minutes or more. After stirring at the same temperature for 1.5 hours, the reaction mixture was poured onto crushed dry ice and dry ice was sublimated while stirring. Water was added to the mixture and the tetrahydrofuran was removed under reduced pressure. The resulting alkaline aqueous solution was washed with methylene chloride and adjusted to pH 3 with a 5% hydrochloric acid, and the precipitated crystals were collected by filtration and dried to obtain 20.9 g of 5-methyl-1, 4-benzodioxan-6-carboxylic acid (yield: 77%).
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96.7 mL
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